molecular formula C26H30Cl2N2O6S B1664828 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt CAS No. 178894-81-0

1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt

Cat. No. B1664828
M. Wt: 569.5 g/mol
InChI Key: KLXOTINBPRNEFS-UHFFFAOYSA-N
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Description

AM92016 is a specific blocker of the time dependent delayed rectifier potassium current. AM92016 does not show any β-adrenoceptor blocking activity.

Scientific Research Applications

Synthesis and Molecular Recognition

1,3-Di-{N-[bis(dimethyl-amino)methane]}-benzoyl-disulfonamide, related to the chemical structure of interest, has been studied for its synthesis and molecular recognition capabilities for dicarboxylic acids. This research demonstrates the potential of such compounds in the field of molecular recognition and synthesis (Qi Yan-xing, 2004).

Organic Salt Formation and Supramolecular Architecture

Organic salts involving proton transfer from acidic components to bis(benzimidazole) were synthesized and characterized. This study is indicative of the potential role of similar chemical compounds in forming organic salts and their architectural structures (Shouwen Jin et al., 2014).

Role in Synthesis of Benzoxazoles

Methanesulfonic acid, a related compound, was utilized as a catalyst for the synthesis of benzoxazoles. This illustrates the utility of similar chemical compounds in facilitating chemical reactions, specifically in synthesizing heterocyclic compounds (Dinesh Kumar et al., 2008).

Potential as Carbonic Anhydrase Inhibitors

Compounds incorporating phenol/catechol moieties, which are structurally related to the chemical compound , have been investigated for their inhibition of mammalian carbonic anhydrase isoforms, suggesting potential biomedical applications (F. Carta et al., 2013).

Sulfonation Processes

Research on the sulfonation of phenyl methanesulfonates, closely related to the compound of interest, provides insights into the mechanisms and applications of sulfonation in organic chemistry (P. D. Wit et al., 2010).

Liquid Crystalline Properties

Studies on methane sulfonate salts of esters of racemic amino acids, similar to the compound , highlight their potential in developing ionic liquid crystals with unique optical behaviors (S. Venkatesh et al., 2019).

properties

IUPAC Name

benzoic acid;N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXOTINBPRNEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939127
Record name Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt

CAS RN

178894-81-0
Record name AM 92016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178894810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt
Reactant of Route 2
1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt
Reactant of Route 3
1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt
Reactant of Route 4
1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt
Reactant of Route 5
1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt
Reactant of Route 6
1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt

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